molecular formula C16H14BrN3O B5600989 6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine

6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine

Cat. No.: B5600989
M. Wt: 344.21 g/mol
InChI Key: VWLSZPJZTQLOJS-UHFFFAOYSA-N
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Description

6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological and pharmaceutical properties. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolinones with aryl or alkyl amines. One common method is the Buchwald–Hartwig-type reaction, which uses a palladium catalyst (Pd(OAc)₂) and Xantphos as a ligand . The starting material, 6-bromoquinazolinone, can be prepared through a three-component reaction involving 5-bromoisatoic anhydride, triethyl orthoformate, and an appropriate amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The exact mechanism of action for 6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine is not well-documented. quinazoline derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to their biological effects. For example, some quinazoline derivatives act as inhibitors of tubulin polymerization or as apoptosis inducers .

Properties

IUPAC Name

6-bromo-N-(2-ethoxyphenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c1-2-21-15-6-4-3-5-14(15)20-16-12-9-11(17)7-8-13(12)18-10-19-16/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLSZPJZTQLOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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